Methyl 2,5-dichloro-4-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2,5-dichloro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5Cl2F3O2 and a molecular weight of 273.04 g/mol . This compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzoate ester. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dichloro-4-(trifluoromethyl)benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to form the desired compound. The reaction conditions often involve the use of aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dichloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2,5-dichloro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,5-dichloro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it effective in targeting specific enzymes and receptors in biological systems. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dichloro-3-(trifluoromethyl)benzoate: Similar in structure but with a different position of the trifluoromethyl group.
Methyl 4-(trifluoromethyl)benzoate: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring, leading to different chemical properties.
Uniqueness
Methyl 2,5-dichloro-4-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both chlorine and trifluoromethyl groups makes it highly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C9H5Cl2F3O2 |
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Molecular Weight |
273.03 g/mol |
IUPAC Name |
methyl 2,5-dichloro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5Cl2F3O2/c1-16-8(15)4-2-7(11)5(3-6(4)10)9(12,13)14/h2-3H,1H3 |
InChI Key |
CTOOGTBITODXAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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